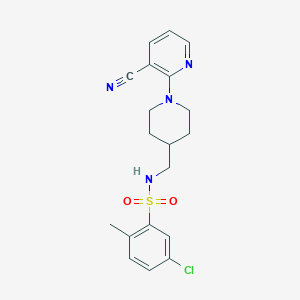

5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O2S/c1-14-4-5-17(20)11-18(14)27(25,26)23-13-15-6-9-24(10-7-15)19-16(12-21)3-2-8-22-19/h2-5,8,11,15,23H,6-7,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVYMGBNSYHJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes recent findings regarding its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C19H20ClN3O2S

- Molecular Weight : 377.90 g/mol

- IUPAC Name : this compound

The structural complexity, featuring a chloro group, a piperidine moiety, and a sulfonamide functional group, suggests diverse interactions with biological targets.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 38 | Inhibition of EGFR pathways |

| A549 (Lung) | 45 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 50 | Cell cycle arrest at G1 phase |

The GI50 values indicate the concentration required to inhibit the growth of cells by 50%. The compound exhibits significant antiproliferative activity, particularly in breast and lung cancer cell lines.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This inhibition leads to reduced cell proliferation and survival.

- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells through the activation of caspases, which are essential for programmed cell death.

- Cell Cycle Arrest : The compound causes arrest in the G1 phase of the cell cycle, preventing cells from progressing to DNA synthesis.

Case Studies and Research Findings

Several case studies have provided insights into the effectiveness of this compound:

- Study on MCF-7 Cells : A detailed investigation demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with a marked increase in apoptotic markers such as Annexin V positivity and caspase activation .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis revealed increased necrosis within tumor tissues, suggesting effective tumor suppression mechanisms .

- Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutics may enhance its efficacy, indicating potential for use in combination therapy regimens for treating resistant cancer types .

Scientific Research Applications

The compound has been studied for its potential biological activities, including:

1. Antimicrobial Activity

- Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.

2. Antiproliferative Effects

- In vitro studies have shown that the compound exhibits antiproliferative activity against various cancer cell lines. The GI50 values, which indicate the concentration required to inhibit cell growth by 50%, were reported as low as 31 nM, suggesting substantial potency against cancer cell proliferation .

Antimicrobial Efficacy Study

A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that it was particularly effective against MRSA strains, with an MIC significantly lower than many other tested compounds.

Evaluation of Antiproliferative Activity

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, highlighting that structural modifications can enhance antiproliferative effects .

Data Summary Table

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | 5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |

| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Synthesis Steps : The compound is typically synthesized via multi-step reactions starting from piperidine derivatives and benzenesulfonyl chlorides. Key steps include nucleophilic substitution to attach the cyanopyridinyl group, followed by sulfonamide bond formation .

- Optimization : Reaction conditions (temperature, solvent, time) significantly impact yield. For example, using dichloromethane or tetrahydrofuran as solvents and triethylamine as a base enhances reaction efficiency. Palladium on carbon (Pd/C) is often employed for catalytic reductions .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the integration of protons and carbons in the piperidine, cyanopyridinyl, and sulfonamide moieties .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is standard for pharmacological studies) .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases using fluorometric or colorimetric readouts (e.g., IC determination) .

- Cell-Based Assays : Screen for cytotoxicity (via MTT assays) in cancer cell lines or assess anti-inflammatory activity (e.g., COX-2 inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replacing the chloro group with bromo or methoxy) and compare activity .

- Crystallography : Use X-ray diffraction (e.g., data from Acta Crystallographica) to map binding interactions with target proteins .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities of analogs .

Q. How can contradictions in reported biological activity data across studies be resolved?

- Data Triangulation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in IC values may arise from differences in assay buffers .

- Meta-Analysis : Compare datasets from multiple sources (e.g., enzyme inhibition vs. cell viability) to identify consistent trends. Cross-reference with structural analogs (e.g., compounds in ) to validate mechanisms .

Q. How do in vitro findings correlate with in vivo efficacy, and what factors affect translation?

- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (via liver microsomes), and blood-brain barrier penetration. Poor solubility (common in sulfonamides) may require formulation adjustments, such as PEGylation .

- Animal Models : Use disease-specific models (e.g., xenografts for cancer) to validate in vitro targets. Note that off-target effects in vivo may explain discordance with in vitro data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.